3-Chlorooxetane (CAS: 4741-80-4): A Technical Guide for Chemical Researchers and Drug Development Professionals
3-Chlorooxetane (CAS: 4741-80-4): A Technical Guide for Chemical Researchers and Drug Development Professionals
Foreword: Unlocking the Potential of a Strained Ring System
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Among the array of small, strained heterocyclic systems, oxetanes have emerged as particularly valuable motifs.[1] Their unique combination of polarity, metabolic stability, and three-dimensional character offers a compelling alternative to more traditional functional groups. This guide focuses on a key derivative, 3-chlorooxetane (CAS: 4741-80-4), a versatile building block whose reactivity and synthetic potential are of significant interest to researchers in drug discovery and development. This document aims to provide an in-depth technical overview, from synthesis and characterization to reactivity and application, grounded in established scientific principles and practical insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application. Herein, we present the key physicochemical and spectroscopic data for 3-chlorooxetane.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 4741-80-4 | N/A |
| Molecular Formula | C₃H₅ClO | N/A |
| Molecular Weight | 92.52 g/mol | N/A |
| Boiling Point | 134 °C | N/A |
| Density | 1.19 g/cm³ | N/A |
| Flash Point | 44 °C | N/A |
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of 3-chlorooxetane.
Infrared (IR) Spectroscopy: The IR spectrum of 3-chlorooxetane exhibits characteristic peaks corresponding to its functional groups. Key absorptions include C-H stretching and the C-O-C stretching of the oxetane ring.
Mass Spectrometry (MS): The mass spectrum of 3-chlorooxetane will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+ and M+2 peaks in an approximate 3:1 ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, detailed analysis of the ¹H and ¹³C NMR spectra of 3-chlorooxetane is not readily found in the searched literature, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from analogous compounds. The proton NMR spectrum would be expected to show complex second-order coupling effects due to the constrained four-membered ring. The carbon NMR would show distinct signals for the carbon bearing the chlorine and the two equivalent methylene carbons of the oxetane ring.
Synthesis of 3-Chlorooxetane: A Practical Approach
The synthesis of 3-chlorooxetane can be approached from its corresponding alcohol, oxetan-3-ol. A common and effective method for the conversion of alcohols to chlorides is the use of a chlorinating agent such as thionyl chloride or an Appel-type reaction.
Proposed Synthetic Pathway from Oxetan-3-ol
The most direct route to 3-chlorooxetane is the chlorination of oxetan-3-ol. Oxetan-3-ol can be synthesized from readily available starting materials like epichlorohydrin.[2][3]
Diagram: Synthetic Pathway to 3-Chlorooxetane
Caption: Proposed synthesis of 3-Chlorooxetane from Epichlorohydrin via Oxetan-3-ol.
Detailed Experimental Protocol: Chlorination of Oxetan-3-ol (Proposed)
This protocol is a generalized procedure based on standard organic chemistry transformations for the conversion of secondary alcohols to chlorides.
Materials:
-
Oxetan-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve oxetan-3-ol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, add pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 3-chlorooxetane.
Reactivity and Mechanistic Considerations
The reactivity of 3-chlorooxetane is dominated by the inherent ring strain of the oxetane and the presence of a good leaving group (chloride). This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Nucleophilic Ring-Opening Reactions
The strained four-membered ring of 3-chlorooxetane is prone to cleavage by a variety of nucleophiles. The regioselectivity of the attack is a key consideration. Under basic or neutral conditions, an Sₙ2-type mechanism is expected, with the nucleophile attacking one of the methylene carbons adjacent to the oxygen atom, leading to the opening of the oxetane ring.
Diagram: Nucleophilic Ring-Opening of 3-Chlorooxetane
Caption: General mechanism of nucleophilic ring-opening of 3-chlorooxetane.
Reaction with Organometallic Reagents
Grignard reagents and other organometallics are potent nucleophiles that can react with oxetanes.[4][5][6] The reaction of 3-chlorooxetane with a Grignard reagent (R-MgX) is expected to proceed via nucleophilic attack on a carbon of the oxetane ring. Steric hindrance will likely direct the attack to the less substituted methylene carbon.[7] This would result in a ring-opened product with a new carbon-carbon bond.
Lewis Acid-Catalyzed Reactions
Lewis acids can activate the oxetane ring by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack, even by weaker nucleophiles.[8] This activation can facilitate ring-opening reactions under milder conditions. The regioselectivity in these reactions can be influenced by the nature of the Lewis acid and the nucleophile.
Applications in Drug Discovery and Development
The incorporation of the oxetane moiety into drug candidates has been shown to improve properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] 3-Chlorooxetane serves as a valuable precursor for the introduction of functionalized oxetane rings into target molecules.
While specific, publicly disclosed examples of 3-chlorooxetane as a direct intermediate in the synthesis of a marketed drug were not prominently found in the conducted searches, its potential is evident from the numerous patents involving oxetane derivatives in pharmaceutical compositions.[9] Its utility lies in its ability to be transformed into a variety of 3-substituted oxetanes through nucleophilic displacement of the chloride, thereby providing access to a diverse range of building blocks for medicinal chemistry campaigns.
Safety and Handling
As a chlorinated organic compound and a strained cyclic ether, 3-chlorooxetane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is a flammable liquid and should be stored away from heat and ignition sources.[10] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chlorooxetane is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its strained ring system and the presence of a reactive chloride handle allow for a variety of chemical transformations, primarily through nucleophilic ring-opening and substitution reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its unique properties in the design and development of novel chemical entities and pharmaceutical agents.
References
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (n.d.). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxy oxetane compound.
-
YouTube. (2018). Grignard Reaction Mechanism. Retrieved from [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of halogenated ethers.
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]
-
ARKAT USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 3,5-dichloroalkylbenzene and recovery of 1,3-dichlorobenzene.
-
PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Retrieved from [Link]
- Google Patents. (n.d.). Novel synthetic pathway to belzutifan.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 10. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]
